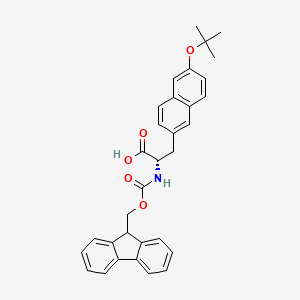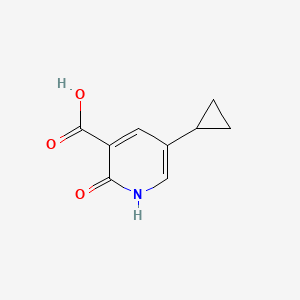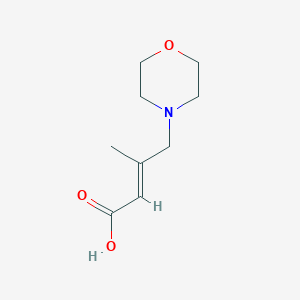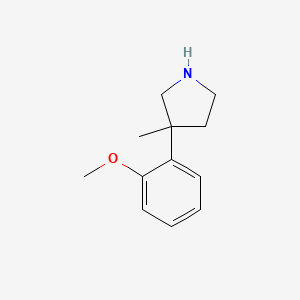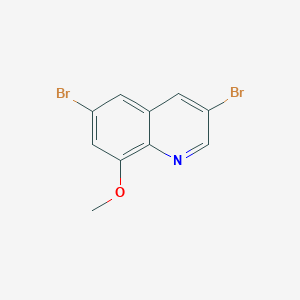![molecular formula C11H5ClFN3O B13331669 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13331669.png)
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzonitrile group linked to a pyrimidine ring substituted with chlorine and fluorine atoms. Its molecular formula is C11H5ClFN3O.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-hydroxybenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) and a solvent (e.g., toluene).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
科学研究应用
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile.
2-Chloro-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom in the pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties
属性
分子式 |
C11H5ClFN3O |
|---|---|
分子量 |
249.63 g/mol |
IUPAC 名称 |
2-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H5ClFN3O/c12-11-15-6-8(13)10(16-11)17-9-4-2-1-3-7(9)5-14/h1-4,6H |
InChI 键 |
KHLCKYIDIOXWCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC(=NC=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 7-(ethylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331592.png)
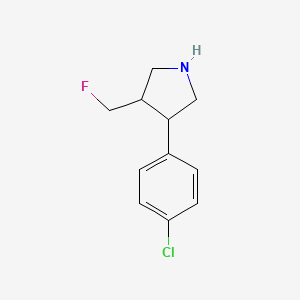
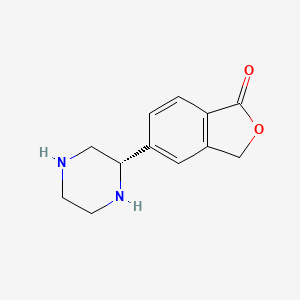
![5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13331614.png)
![(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B13331629.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrazin-2-yl)propanoicacid](/img/structure/B13331632.png)
